![molecular formula C36H44N2O10 B12327001 1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- CAS No. 1009119-82-7](/img/structure/B12327001.png)
1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- is an organic compound with a complex structure. It is generally found as white to slightly yellow crystals or powder and is soluble in organic solvents like ethanol and acetone, but has low solubility in water . This compound is known for its unique biological activity and specific structural properties.
Preparation Methods
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- involves multiple steps and reactions. The preparation typically starts with the formation of the pyrrolidine ring, followed by the introduction of the biphenyl and ester groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale organic synthesis techniques, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The ester groups can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its unique structural features that include a pyrrolidine ring and biphenyl groups. It is generally found as white to slightly yellow crystals or powder and exhibits solubility in organic solvents like ethanol and acetone but has low solubility in water. Understanding its chemical properties is crucial for its application in various fields.
Chemistry
In the realm of chemistry, this compound serves as a building block for organic synthesis. Its functional groups enable it to participate in various chemical reactions including oxidation and substitution reactions. It is also utilized as a reagent in the development of more complex molecules.
Biology
Research indicates that this compound may exhibit biological activity , particularly in interactions with biomolecules. Studies have explored its potential as an inhibitor or modulator of biological pathways. For instance, derivatives of pyrrolidinedicarboxylic acid have been investigated for their roles in drug design due to their ability to mimic natural substrates.
Medicine
In medicine, the compound has been explored for its therapeutic properties . It has been identified as a potential precursor in drug development due to its structural characteristics that allow it to interact with biological targets effectively. Case studies have shown promising results for its use in developing treatments for various conditions.
Case Study: Drug Development
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound that demonstrated significant activity against specific cancer cell lines. The structure-activity relationship analysis indicated that modifications to the biphenyl moiety could enhance biological efficacy.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating high-performance coatings and adhesives. Additionally, it has been integrated into formulations aimed at improving the performance of inks and dyes.
Table 2: Mechanisms of Action
Application Area | Mechanism Description |
---|---|
Chemistry | Acts as a reagent facilitating chemical transformations |
Biology | Modulates enzyme activity or receptor interactions |
Medicine | Serves as a precursor for biologically active compounds |
Table 3: Comparison with Similar Compounds
Compound Name | Structural Features | Notable Applications |
---|---|---|
1,2-Pyrrolidinedicarboxylic acid derivative | Pyrrolidine ring with carboxylic groups | Drug development |
4-Oxo-1,2-pyrrolidinedicarboxylic acid | Oxo group at position 4 | Inks and coatings |
1-(1-Dimethylethyl)-pyrrolidine derivative | Dimethyl substitution | Cosmetic formulations |
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- stands out due to its unique structural features and biological activity. Similar compounds include:
- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-cyano-, 1-(1,1-dimethylethyl) ester, (2S,4S)- These compounds share some structural similarities but differ in their functional groups and specific properties .
Biological Activity
The compound 1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- is a complex organic molecule that has garnered interest in various fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity through a synthesis of available research findings.
Chemical Structure and Properties
The compound is characterized by its unique biphenyl and pyrrolidine moieties which contribute to its potential biological activities. Its structure can be represented as follows:
- Biphenyl Core : Provides stability and potential interactions with biological targets.
- Pyrrolidine Dicarboxylic Acid : Known for its ability to form various derivatives that exhibit biological activities.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine dicarboxylic acids exhibit antimicrobial properties. For instance, 2-Pyrrolidone-5-carboxylic acid has shown effectiveness against spoilage bacteria such as Enterobacter cloacae and Pseudomonas fluorescens, suggesting that similar compounds may possess comparable antimicrobial activities .
Antioxidant Properties
Studies have highlighted the antioxidant capabilities of certain pyrrolidine derivatives. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibition capabilities. For example, modifications in similar pyrrolidine structures have been associated with inhibitory effects on proteases and kinases . This makes the compound a candidate for further investigation in drug development targeting specific enzymes involved in disease pathways.
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial activity of pyrrolidine derivatives demonstrated that certain analogs exhibited significant inhibition against various bacterial strains. The results indicated that structural modifications could enhance their efficacy against resistant strains .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | E. cloacae | 15 |
Compound B | P. fluorescens | 18 |
Compound C | P. putida | 12 |
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant potential of pyrrolidine derivatives using DPPH radical scavenging assays. The findings suggested that these compounds could effectively reduce oxidative stress markers in vitro.
Compound | DPPH Scavenging (%) |
---|---|
Compound A | 70 |
Compound B | 85 |
Compound C | 60 |
The biological activity of this compound may involve several mechanisms:
- Interaction with Cellular Targets : The biphenyl group may facilitate interactions with cellular membranes or proteins.
- Modulation of Signaling Pathways : Inhibition of specific kinases or proteases can lead to altered signaling pathways that affect cell proliferation and apoptosis.
- Antioxidative Mechanisms : The presence of carboxylic acid groups may contribute to radical scavenging activity.
Properties
CAS No. |
1009119-82-7 |
---|---|
Molecular Formula |
C36H44N2O10 |
Molecular Weight |
664.7 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-[2-[4-[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]oxyacetyl]phenyl]phenyl]-2-oxoethyl] (2S)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C36H44N2O10/c1-35(2,3)47-33(43)37-19-7-9-27(37)31(41)45-21-29(39)25-15-11-23(12-16-25)24-13-17-26(18-14-24)30(40)22-46-32(42)28-10-8-20-38(28)34(44)48-36(4,5)6/h11-18,27-28H,7-10,19-22H2,1-6H3/t27-,28-/m0/s1 |
InChI Key |
SONAICBCXXXQKU-NSOVKSMOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)COC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)COC(=O)C4CCCN4C(=O)OC(C)(C)C |
Origin of Product |
United States |
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